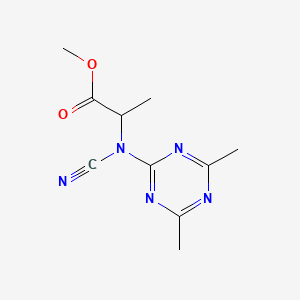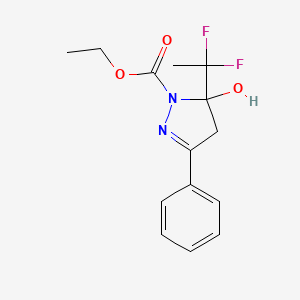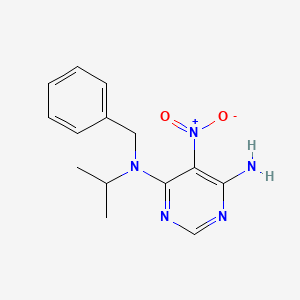![molecular formula C15H24N2O4S B4135203 N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4135203.png)
N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
描述
N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as SMM-189, is a novel small molecule that has been extensively studied due to its potential therapeutic applications. SMM-189 is a selective inhibitor of the Rho-associated coiled-coil kinase (ROCK) pathway, which is involved in various cellular processes such as cell motility, proliferation, and apoptosis.
作用机制
N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide selectively inhibits the ROCK pathway by binding to the ATP-binding site of ROCK, which is a downstream effector of the small GTPase RhoA. The ROCK pathway is involved in various cellular processes such as actin cytoskeleton organization, cell adhesion, and cell migration. By inhibiting the ROCK pathway, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide disrupts these cellular processes and leads to the inhibition of cancer cell migration, vascular smooth muscle cell proliferation and migration, and neuroinflammation.
Biochemical and physiological effects:
N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide inhibits cancer cell migration and invasion, reduces vascular smooth muscle cell proliferation and migration, and reduces neuroinflammation. In vivo, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to reduce tumor growth and metastasis, reduce atherosclerotic plaque formation, and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified in high yield and purity. It is also selective for the ROCK pathway, which reduces off-target effects. However, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo experiments. It also has a short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for the study of N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more potent and selective inhibitors of the ROCK pathway based on the structure of N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide in other diseases such as fibrosis and inflammatory disorders.
科学研究应用
N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In cardiovascular diseases, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to reduce vascular smooth muscle cell proliferation and migration, which are key events in the development of atherosclerosis. In neurological disorders, N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)9-16-15(18)10-17(4)22(19,20)13-6-7-14(21-5)12(3)8-13/h6-8,11H,9-10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFEBXFMAUYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135126.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B4135138.png)
![3-{[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4135160.png)

![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4135176.png)
![1-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135179.png)
![2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135184.png)
![N-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4135187.png)
![N-({4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4135195.png)



![N-(2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4135215.png)
![N-benzyl-4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135223.png)